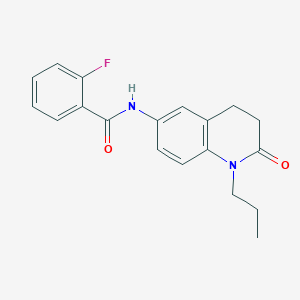
2-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like “2-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” belong to a class of organic compounds known as quinolones and fluoroquinolones . These compounds are characterized by a 2-quinolinone or a 4-quinolinone skeleton, which are bicyclic compounds containing a quinoline fused to a ketone. The quinoline is a compound containing a benzene ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of quinolones involves the reaction of aniline with β-dicarbonyl compounds . The synthetic methodologies of quinolin-2,4-dione derivatives are also well-studied .Molecular Structure Analysis
The structure of quinolones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .Chemical Reactions Analysis
The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . While more than 13,000 derivatives are reported, well over 100 naturally occurring molecules display this motif .Aplicaciones Científicas De Investigación
Fluorine-18-Labeled Benzamide Analogues for Tumor Imaging
A series of fluorine-containing benzamide analogs was synthesized and evaluated as ligands for positron emission tomography (PET) imaging of sigma-2 receptors in solid tumors. Compounds with moderate to high affinity for sigma-2 receptors and moderate to low affinity for sigma-1 receptors were radiolabeled with fluorine-18. Biodistribution studies showed high tumor uptake and acceptable tumor/normal tissue ratios, suggesting potential for imaging sigma-2 receptor status in solid tumors (Tu et al., 2007).
Carbon-11 Labeled σ2 Receptor Ligands for Breast Cancer Imaging
Benzamide analogs with high affinity and selectivity for σ2 versus σ1 receptors were synthesized and radiolabeled with carbon-11 for PET imaging. The aim was to image the proliferative status of breast tumors. One tracer showed high tumor uptake and suitable tumor/background ratio for imaging, suggesting potential as a radiotracer for imaging breast tumor proliferative status with PET (Tu et al., 2005).
Synthesis and Chemical Properties
Synthesis of Fluorinated Heterocycles via Rhodium-Catalyzed Coupling
The study reports the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate. The synthetic applications of these protocols are highlighted, and detailed density functional theory (DFT) studies support the mechanistic rationale, revealing insights into the selectivity of β-F elimination versus C-N bond formation in these reactions (Wu et al., 2017).
Synthesis and Antimicrobial Evaluation of Novel 4(3H)-Quinazolinones and Thiazolidinone Motifs
Novel fluorine-containing 5-arylidene derivatives bearing pharmacophores like quinazolinone and 4-thiazolidinone were synthesized and evaluated as potential antimicrobial agents. The most noteworthy derivatives demonstrated remarkable in vitro antimicrobial potency, showcasing the therapeutic potential of these novel compounds (Desai et al., 2013).
Fluorescence and Luminescence Studies
Fluorescence Studies of New Fluorophores for Oligodeoxyribonucleotides
Novel fluorophores were synthesized and their fluorescence was studied in various solvents and solutions. Two of these fluorophores showed good fluorescence signals and higher hybridization affinity than unlabelled oligodeoxyribonucleotides, suggesting potential applications in nucleic acid studies (Singh & Singh, 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
2-fluoro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-2-11-22-17-9-8-14(12-13(17)7-10-18(22)23)21-19(24)15-5-3-4-6-16(15)20/h3-6,8-9,12H,2,7,10-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQHQYKRTJBXEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2642166.png)
![7,8-dimethoxy-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2642167.png)
![N-(3-(dimethylamino)propyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2642168.png)
![7-Oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid](/img/structure/B2642169.png)
![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl benzoate](/img/structure/B2642170.png)
![[3-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride](/img/structure/B2642171.png)
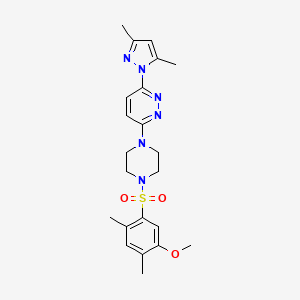
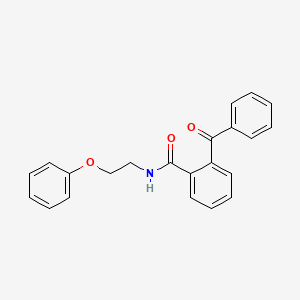
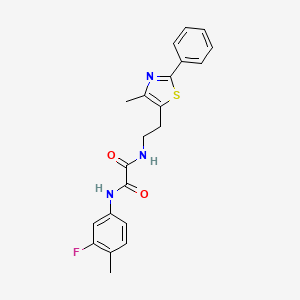
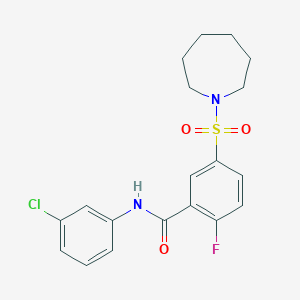
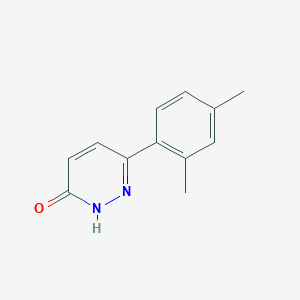
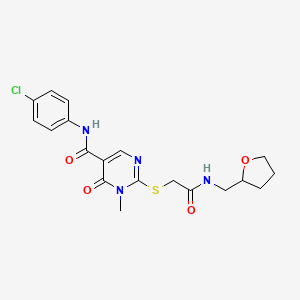
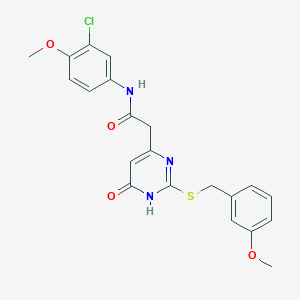
![Methyl 3-[(anilinocarbonyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2642188.png)
